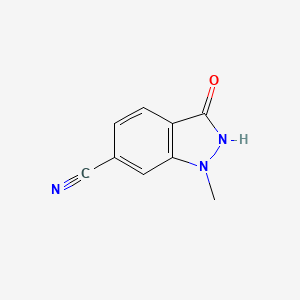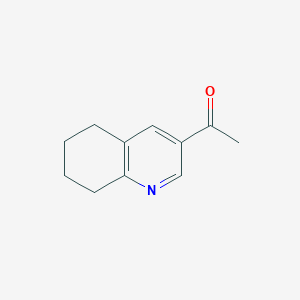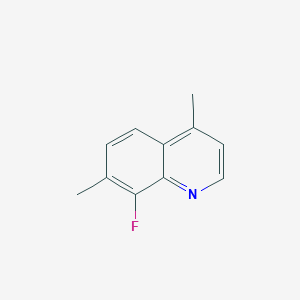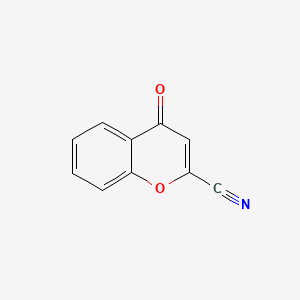
4H-1-Benzopyran-2-carbonitrile, 4-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-oxo-4H-chromene-2-carbonitrile is a heterocyclic compound that belongs to the chromene family. Chromenes are bicyclic oxygen-containing heterocycles with a benzene ring fused to a pyran ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-4H-chromene-2-carbonitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting 2-hydroxybenzaldehyde or 2-hydroxyacetophenone with malononitrile in the presence of a base such as piperidine or sodium ethoxide . The reaction is usually performed in an ethanol solvent under reflux conditions, leading to the formation of the desired product in high yields .
Industrial Production Methods
Industrial production methods for 4-oxo-4H-chromene-2-carbonitrile often employ green chemistry approaches to minimize environmental impact. One such method involves the use of dual-frequency ultrasonication, which enhances the reaction rate and yield while reducing the need for harsh chemicals and solvents . This method is advantageous for large-scale production due to its efficiency and eco-friendliness.
Analyse Chemischer Reaktionen
Types of Reactions
4-oxo-4H-chromene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chromone derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the nitrile group.
Major Products Formed
Oxidation: Chromone derivatives.
Reduction: Amino-chromene derivatives.
Substitution: Substituted chromene derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
4-oxo-4H-chromene-2-carbonitrile has a wide range of scientific research applications:
Medicinal Chemistry: The compound exhibits significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. It is used as a scaffold for designing new drug candidates.
Materials Science: The compound is used in the synthesis of organic fluorescent materials for imaging and sensor applications.
Biological Research: It serves as a probe for studying enzyme activities and biological pathways.
Industrial Applications: The compound is used in the production of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The biological activity of 4-oxo-4H-chromene-2-carbonitrile is attributed to its ability to interact with various molecular targets and pathways. The compound can inhibit enzymes such as monoamine oxidase and acetylcholinesterase, leading to its potential use in treating neurological disorders . Additionally, it can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .
Vergleich Mit ähnlichen Verbindungen
4-oxo-4H-chromene-2-carbonitrile can be compared with other similar compounds, such as:
4H-chromene-3-carbonitrile: Similar in structure but differs in the position of the nitrile group.
2H-chromene-3-carbonitrile: Another chromene derivative with different biological activities.
4-oxo-2-vinyl-4H-chromene-3-carbonitrile: A derivative with additional vinyl functionality, used in different applications.
The uniqueness of 4-oxo-4H-chromene-2-carbonitrile lies in its specific structural features that confer distinct biological activities and synthetic versatility .
Eigenschaften
CAS-Nummer |
33543-90-7 |
|---|---|
Molekularformel |
C10H5NO2 |
Molekulargewicht |
171.15 g/mol |
IUPAC-Name |
4-oxochromene-2-carbonitrile |
InChI |
InChI=1S/C10H5NO2/c11-6-7-5-9(12)8-3-1-2-4-10(8)13-7/h1-5H |
InChI-Schlüssel |
CJEWQOCXIZVERD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-imino-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B15071556.png)
![5,8-Diazaspiro[3.5]nonan-7-one hydrochloride](/img/structure/B15071559.png)
![2-(Aziridin-1-ylmethyl)-1H-benzo[d]imidazole](/img/structure/B15071566.png)
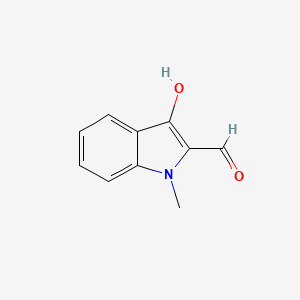


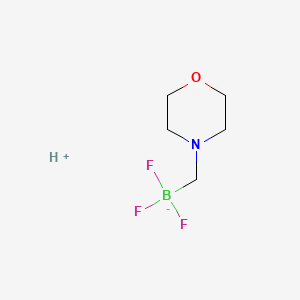
![6-Methyl-2,6-diazaspiro[3.4]octan-5-one hydrochloride](/img/structure/B15071603.png)

![3-Chloropyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B15071622.png)
